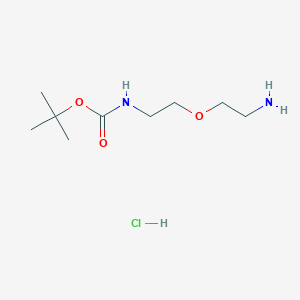

N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a chemical compound that serves as a key intermediate in the synthesis of peptide nucleic acid monomers. It is derived from the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, resulting in a product that is highly pure and can be obtained in near quantitative yield without the need for chromatography. The hydrochloride salt form of this compound is stable and nonhygroscopic, making it convenient for handling and storage .

Synthesis Analysis

The synthesis process of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride salt is reported to be convenient and scalable. The method involves the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, which is an efficient route that avoids extensive purification processes such as chromatography. This synthesis yields the compound in high purity and is suitable for direct use in the production of peptide nucleic acid monomers .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of this compound, the synthesis and characterization of related compounds suggest that spectral methods such as NMR and IR spectroscopy could be used to confirm the structure of the title compound. For instance, the synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine involved spectral characterization to confirm the structure of the synthesized compound . Similar techniques would likely be applicable to the analysis of this compound.

Chemical Reactions Analysis

The compound can be involved in further chemical reactions, such as the conversion of N'-ethoxymethylene-2-(N-Boc-amino)propionohydrazides into 2-(1-aminoethyl)-1,3,4-oxadiazoles. This transformation is achieved through cyclization in glacial acetic acid, indicating that this compound could potentially undergo similar cyclization reactions to form heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density and refractive index, can be inferred from studies on similar compounds. For example, the molar refraction and polarizability of a related antiemetic drug were studied by measuring density and refractive index as a function of drug concentration in aqueous solutions. These properties are important for understanding the interaction of the compound with light and its behavior in different media . The nonhygroscopic nature of the hydrochloride salt form also suggests favorable storage and handling properties .

Scientific Research Applications

Photocatalytic Applications

- Fabrication, Modification, and Application of (BiO)2CO3-based Photocatalysts : This review discusses the photocatalysis properties of (BiO)2CO3 (BOC), highlighting its applications in healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. Various modification strategies to enhance the photocatalytic performance of BOC under visible light are elaborated, including metal/BOC heterojunction and nonmetal doping. The review indicates the potential of BOC in environmental remediation and energy applications (Zilin Ni et al., 2016).

Biomedical Applications

- N-acetylcysteine in Psychiatry : Explores the use of N-acetylcysteine (NAC) in treating psychiatric disorders, suggesting its benefits beyond being a precursor to the antioxidant glutathione. It modulates glutamatergic, neurotropic, and inflammatory pathways. This paper highlights the importance of chemical compounds in psychiatric treatment, potentially relevant to the research applications of other chemical compounds like N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride in similar contexts (O. Dean et al., 2011).

Environmental Monitoring

- Microbial Fuel Cells-Based Biological Oxygen Demand Sensors : Discusses the use of microbial fuel cells (MFCs) for monitoring wastewater quality through the measurement of biological oxygen demand (BOD). MFC technology, which involves the conversion of chemical energy in organic compounds to electrical energy, could be relevant for environmental monitoring applications of various chemical compounds (Jayesh M. Sonawane et al., 2020).

properties

IUPAC Name |

tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3.ClH/c1-9(2,3)14-8(12)11-5-7-13-6-4-10;/h4-7,10H2,1-3H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTQXEPVLBQXPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165391-09-3 |

Source

|

| Record name | tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 8-oxo-7-[(2-phenylacetyl)amino]-3-[[4-(4-pyridinyl)-2-thiazolyl]thio]-, diphenylmethyl ester, (6R,7R)-](/img/structure/B1292027.png)